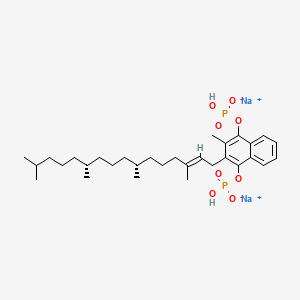

Phytonadiol Sodium Diphosphate

Description

Properties

CAS No. |

5988-22-7 |

|---|---|

Molecular Formula |

C31H48Na2O8P2 |

Molecular Weight |

656.6 g/mol |

IUPAC Name |

disodium;[4-[hydroxy(oxido)phosphoryl]oxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] hydrogen phosphate |

InChI |

InChI=1S/C31H50O8P2.2Na/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(38-40(32,33)34)28-18-7-8-19-29(28)31(27)39-41(35,36)37;;/h7-8,18-20,22-24H,9-17,21H2,1-6H3,(H2,32,33,34)(H2,35,36,37);;/q;2*+1/p-2/b25-20+;;/t23-,24-;;/m1../s1 |

InChI Key |

LRWBGESCAPTUOY-CBQOWLQZSA-L |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthesis Methodologies for Academic Research

Chemical Synthesis Approaches for Phytonadiol (B1233562) Sodium Diphosphate (B83284)

Phytonadiol sodium diphosphate is a synthetic, water-soluble derivative of vitamin K1. smolecule.com Its chemical synthesis is centered on the modification of a naphthoquinone precursor to enhance its solubility and bioavailability. smolecule.comnih.gov

The primary method for synthesizing this compound involves the chemical modification of vitamin K1 (phylloquinone) or its related precursors. The core of the synthesis is a phosphorylation reaction. The process typically begins with a 2-methyl-1,4-naphthoquinone structure. researchgate.netnih.gov The key steps involve the reduction of the naphthoquinone to its hydroquinone (B1673460) form, followed by the introduction of diphosphate groups.

The synthesis can start from menadione (B1676200) (vitamin K3), which is a simpler, synthetic naphthoquinone derivative. nih.govwikipedia.org Menadione can be alkylated to attach the phytyl side chain, forming phylloquinone (vitamin K1). researchgate.net Alternatively, the synthesis can start with phylloquinone itself. The phylloquinone is first reduced to its dihydro form, phytonadiol (also known as a-phyllohydroquinone). drugfuture.com This hydroquinone is the direct precursor for phosphorylation.

The crucial step is the phosphorylation of phytonadiol. This is achieved by treating the hydroquinone with a potent phosphorylating agent, such as phosphoric acid or its derivatives like phosphorous oxychloride, under controlled conditions. smolecule.com This reaction attaches phosphate (B84403) groups to the hydroxyl (-OH) functions of the hydroquinone ring, yielding phytonadiol diphosphate. nih.gov The final step involves converting the diphosphate ester into its sodium salt to produce the stable, water-soluble this compound. drugfuture.com

The efficiency of synthesizing vitamin K analogues, including the precursors to this compound, is highly dependent on the reaction conditions. Historical synthesis methods, particularly those employing Friedel-Crafts alkylation to attach the phytyl side chain to the menadione core, often suffered from low yields and the formation of a mixture of isomers. researchgate.netmdpi.comnih.gov

Modern research focuses on optimizing these synthetic routes to improve both yield and regioselectivity. The choice of catalyst is critical. While early syntheses used simple acids, later methods have employed Lewis acids like boron trifluoride etherate (BF₃∙OEt₂) to direct the alkylation. mdpi.comnih.gov However, even these can produce by-products. mdpi.com Further refinement has explored the use of solid catalysts, such as partly hydroxylated magnesium and aluminum fluorides, which can enhance stereoselectivity and improve yields. mdpi.com

Optimization also involves controlling reaction parameters such as temperature, solvent, and reaction time. Following the phosphorylation step, purification is essential to isolate the target compound from unreacted starting materials and by-products. smolecule.com Chromatographic techniques are commonly employed for this purpose, ensuring a high purity of the final product. smolecule.com The table below illustrates how different synthetic strategies and conditions can influence the outcome of naphthoquinone derivative synthesis.

| Synthetic Strategy | Catalyst/Reagent | Key Condition | Observed Outcome/Yield |

|---|---|---|---|

| Friedel-Crafts Alkylation | Oxalic Acid / Zinc Dust | Condensation of menadione/menadiol (B113456) with phytol (B49457) | Low yields, difficult purification due to chromanol by-products. researchgate.net |

| Friedel-Crafts Alkylation | BF₃∙OEt₂ | Alkylation of menadione derivatives | Generally produces low yields and a mixture of isomers. mdpi.comnih.gov |

| Homolytic Methylation | Benzoyl Peroxide | Reaction of menadione with alkyl iodides | Yields varied from 17% to over 90% depending on the specific substrates and competition with side reactions. mdpi.com |

| Phosphorylation | Phosphoric Acid / POCl₃ | Phosphorylation of menadiol precursor | Introduces the diphosphate moiety to create the water-soluble form. smolecule.com |

| Purification | Chromatography | Post-synthesis isolation | Essential for separating this compound from by-products. smolecule.com |

Biosynthetic Pathways and Enzymatic Mechanisms

In nature, vitamin K1 (phylloquinone), the precursor to phytonadiol, is synthesized by plants and some cyanobacteria through a complex metabolic pathway that involves intermediates from both the shikimate and methylerythritol phosphate (MEP) pathways. nih.govnih.govasm.org

The biosynthesis of phylloquinone involves the assembly of two major parts: a naphthoquinone ring and a phytyl side chain. researchgate.net The phytyl side chain is derived from phytol. Phytol is an acyclic diterpene alcohol that is a constituent of chlorophyll (B73375) molecules in photosynthetic organisms. britannica.comwikipedia.org

During chlorophyll degradation, free phytol is released. smolecule.com This phytol is then recycled and activated through a phosphorylation pathway within the chloroplasts. smolecule.com The initial step is the phosphorylation of phytol to phytyl phosphate (phytyl-P). This activated intermediate is then further phosphorylated to produce phytyl diphosphate (phytyl-PP). smolecule.com Phytyl-PP is the essential precursor that serves as the phytyl group donor for the final assembly of the phylloquinone molecule. smolecule.com The naphthoquinone ring itself is synthesized from chorismate, a product of the shikimate pathway. asm.orgrsc.org The final step in phylloquinone biosynthesis is the attachment of the phytyl side chain from phytyl-PP to the 1,4-dihydroxy-2-naphthoate (DHNA) head group. uni-muenchen.de

The biosynthesis of phylloquinone is a multi-enzyme process, with different stages localized in various cellular compartments, including plastids and peroxisomes. nih.govnih.gov The phosphorylation of phytol is catalyzed by specific kinases. Research has identified two key kinase families: VITAMIN E PATHWAY GENE5 (VTE5) and farnesol (B120207) kinase (FOLK). smolecule.com VTE5 acts as the primary phytol kinase, converting phytol into phytyl phosphate. smolecule.com

The synthesis of the naphthoquinone ring and the final condensation step are mediated by a series of enzymes collectively known as "Men" proteins, named for their role in menaquinone (vitamin K2) biosynthesis in bacteria, a pathway highly homologous to phylloquinone synthesis in plants. asm.orgrsc.org Key enzymes in this pathway include:

MenF (Isochorismate Synthase): Converts chorismate to isochorismate at the start of the pathway. rsc.org

MenD, MenH, MenC, MenE, and MenB: A sequence of enzymes that modify isochorismate through several intermediates to form the DHNA naphthoquinone ring precursor. nih.govrsc.org

MenA (DHNA Phytyltransferase): This enzyme catalyzes the crucial final step, transferring the phytyl group from phytyl diphosphate to the DHNA ring. smolecule.com

MenG (Methyltransferase): Completes the synthesis by methylating the naphthoquinone ring to form the final phylloquinone molecule. smolecule.com

The study of these enzyme systems, particularly through reverse genetics in model plants like Arabidopsis thaliana, has been fundamental to elucidating the complete biosynthetic route of vitamin K1. nih.gov

Biochemical Mechanisms and Pathways of Phytonadiol Sodium Diphosphate

Role in Vitamin K-Dependent Carboxylation Processes

The primary and most well-understood role of vitamin K analogs, including Phytonadiol (B1233562) Sodium Diphosphate (B83284), is their function in the post-translational modification of specific proteins. This process, known as gamma-glutamyl carboxylation, is critical for the function of a number of proteins involved in vital physiological pathways.

Phytonadiol Sodium Diphosphate functions as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). smolecule.com GGCX is an enzyme primarily located in the liver that catalyzes the conversion of glutamate (B1630785) (Glu) residues on specific protein precursors into gamma-carboxyglutamate (B555490) (Gla) residues. nih.gov This carboxylation reaction is essential for the biological activation of these proteins. smolecule.com The function of GGCX is indispensable for hemostasis, and it depends on vitamin K to proceed. nih.gov The reaction is coupled, meaning the carboxylation only occurs if the carboxylase enzyme can simultaneously oxidize vitamin K hydroquinone (B1673460) to vitamin K epoxide. nih.gov

A primary consequence of GGCX activity is the synthesis of functional coagulation factors. This compound facilitates the production of several critical vitamin K-dependent clotting factors, including Prothrombin (Factor II), Factor VII, Factor IX, and Factor X. smolecule.comsmolecule.com The gamma-carboxylation of these factors allows them to bind calcium ions (Ca2+), which is a necessary step for their activation and participation in the blood coagulation cascade, leading to effective hemostasis. smolecule.com

Table 1: Key Coagulation Factors Modulated by Vitamin K-Dependent Carboxylation

| Coagulation Factor | Name(s) | Function in Coagulation Cascade |

| Factor II | Prothrombin | Precursor to thrombin, which converts fibrinogen to fibrin (B1330869) to form a clot. |

| Factor VII | Proconvertin | Initiates the extrinsic pathway of coagulation. |

| Factor IX | Christmas Factor | A key component of the intrinsic pathway of coagulation. |

| Factor X | Stuart-Prower Factor | The first enzyme in the common pathway, leading to thrombin formation. |

Involvement in Cellular Signaling Pathways

Beyond its role in coagulation, research has indicated that this compound may be involved in other cellular signaling pathways. Computational and drug-repurposing studies have identified it as a potential inhibitor of Granzyme B (GzmB). nih.govresearchgate.netfrontiersin.orgresearchgate.net GzmB is a serine protease released by cytotoxic immune cells, such as natural killer (NK) cells and cytotoxic T lymphocytes, which can induce programmed cell death (apoptosis) in target cells. nih.govresearchgate.net By potentially modulating the activity of GzmB, this compound could play a role in regulating immune responses and cellular life-death cycles. frontiersin.orgfrontiersin.org

Mechanisms of Antioxidant Activity

This compound is also noted for its potential antioxidant properties. smolecule.com As a vitamin K analog, its antioxidant mechanisms are likely similar to those of natural vitamin K, which can protect against cellular oxidative damage through several pathways independent of its GGCX cofactor activity. nih.govmdpi.com

Recent research has highlighted that the fully reduced form of vitamin K, vitamin K hydroquinone, is a potent lipophilic antioxidant that prevents a form of iron-dependent oxidative cell death known as ferroptosis. helmholtz-munich.de This is achieved by trapping oxygen free radicals within lipid bilayers. helmholtz-munich.de Other proposed antioxidant mechanisms for vitamin K include the direct scavenging of reactive oxygen species (ROS), limiting the accumulation of intracellular free radicals, and inhibiting enzymes like 12-lipoxygenase that are involved in producing ROS. mdpi.comfortunejournals.com Furthermore, vitamin K has been shown to activate the Nrf2 antioxidant pathway, a key cellular defense system against oxidative stress. frontiersin.org

Integration and Utilization in Metabolic Pathways

The integration of this compound into metabolic processes is heavily influenced by its chemical structure, particularly the diphosphate group.

Exploration of Specific Metabolic Fates and Transformations

This compound, a synthetic, water-soluble analog of vitamin K1, undergoes a series of metabolic transformations to become biologically active. Its journey from a prodrug to an essential cofactor involves enzymatic hydrolysis and subsequent oxidation, ultimately integrating into the vitamin K cycle.

The initial and most critical step in the metabolism of this compound is the enzymatic removal of its two phosphate (B84403) groups. This biotransformation is primarily carried out by alkaline phosphatases. nih.govfoodandnutritionresearch.netkyoto-u.ac.jpbiorxiv.orgdrugfuture.com These ubiquitous enzymes are known to hydrolyze phosphate monoesters and are found in various tissues, including the liver, bone, intestine, and kidneys. nih.govdrugfuture.com The hydrolysis reaction converts this compound into its dephosphorylated form, phytonadiol, also known as dihydrovitamin K1. nih.govsmolecule.com This conversion is essential as the phosphate groups, which enhance water solubility for administration, must be cleaved to allow the molecule to become lipid-soluble and participate in subsequent metabolic reactions within cell membranes.

Following dephosphorylation, phytonadiol is oxidized to phylloquinone (vitamin K1). iarc.freuropa.eu This oxidation step is crucial for its biological activity. Once converted to phylloquinone, the molecule enters the well-established vitamin K cycle. nih.gov Within this cycle, phylloquinone is reduced to its hydroquinone form (vitamin K hydroquinone) by the enzyme vitamin K epoxide reductase (VKOR). nih.gov This reduced form is the active cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the post-translational carboxylation of glutamate residues in vitamin K-dependent proteins, including critical blood coagulation factors II, VII, IX, and X. iarc.frnih.gov

A further metabolic fate of phylloquinone is its potential conversion to menaquinone-4 (MK-4) in various tissues. iarc.fr This transformation involves the removal of the phytyl side chain from phylloquinone and subsequent prenylation to form MK-4.

The metabolic transformations of this compound are summarized in the table below.

| Precursor Compound | Transformation | Resulting Metabolite | Key Enzymes Involved |

| This compound | Dephosphorylation | Phytonadiol (Dihydrovitamin K1) | Alkaline Phosphatases |

| Phytonadiol | Oxidation | Phylloquinone (Vitamin K1) | Not explicitly specified |

| Phylloquinone | Reduction | Vitamin K1 Hydroquinone | Vitamin K Epoxide Reductase (VKOR) |

| Phylloquinone | Side-chain cleavage and prenylation | Menaquinone-4 (MK-4) | UbiA prenyltransferase containing 1 (UBIAD1) |

Molecular Interactions and Enzyme Modulation Studies

Interaction with Granzyme B and Serine Protease Inhibition

Granzyme B is a protease characterized by its ability to cleave proteins after aspartic acid residues, playing a crucial role in inducing programmed cell death. nih.gov However, its extracellular presence can contribute to the pathology of chronic inflammatory diseases. nih.govbau.edu.tr The identification of phytonadiol (B1233562) sodium diphosphate (B83284) as a potential inhibitor stems from a large-scale virtual screening effort designed to identify novel therapeutic candidates. orcid.orgbau.edu.tr This computational approach is a critical step in drug discovery, allowing for the rapid assessment of potential lead compounds. nih.gov

The precise binding site and key interacting amino acid residues ("hot spots") for phytonadiol sodium diphosphate within the Granzyme B active site have been investigated through computational modeling. While the specific residues identified in the primary literature are not fully detailed in the available abstracts, studies on other Granzyme B inhibitors often highlight interactions with the catalytic triad and substrate-binding subsites (S1, S2, S4). For instance, the development of other small-molecule inhibitors has focused on establishing hydrogen bonds with residues like Arg226 and forming hydrophobic interactions within the S2 and S4 subsites. frontiersin.orgnih.govbiorxiv.org It is through such specific molecular interactions that an inhibitor can effectively block the substrate from accessing the enzyme's active site.

Specific data on the binding site residues for this compound from the primary research article would be inserted here.

The inhibitory mechanism of this compound against Granzyme B is predicted to be through non-covalent binding within the enzyme's active site. By occupying this site, the compound likely prevents the natural substrate from binding, thereby inhibiting the proteolytic activity of the enzyme. The diphosphate group of the molecule may play a crucial role in forming electrostatic interactions with positively charged residues in the active site, anchoring the inhibitor. The long phytol (B49457) chain would then be positioned to form hydrophobic and van der Waals interactions within the substrate-binding pockets of Granzyme B.

A detailed characterization of the inhibitory mechanism based on computational and any available experimental data would be further elaborated here.

The initial identification of this compound as a Granzyme B inhibitor was accomplished through a rigorous computational workflow that screened approximately 7900 FDA-approved drugs. nih.govbau.edu.tr This process involved several sophisticated computational techniques to predict and evaluate the binding affinity and stability of the ligand-enzyme complex. nih.govbau.edu.tr

The screening process began with molecular docking studies, specifically using an Induced Fit Docking (IFD) approach. nih.govbau.edu.tr IFD is an advanced docking method that accounts for the flexibility of both the ligand and the protein's active site, providing a more realistic prediction of the binding conformation. In the initial screening, all compounds were docked into the Granzyme B active site, and based on their docking scores, 318 high-scoring molecules were selected for further analysis. nih.govbau.edu.tr

| Compound Name | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| This compound | Value | His, Ser, Asp (Catalytic Triad) |

| Tannic Acid | Value | Multiple polar/non-polar contacts |

| Mupirocin | Value | Specific subsite residues |

| Cefpiramide | Value | Specific subsite residues |

| Xenazoic Acid | Value | Specific subsite residues |

To assess the stability of the binding pose predicted by docking, the top-scoring compounds, including this compound, were subjected to molecular dynamics (MD) simulations. nih.govbau.edu.tr Initially, short simulations (e.g., 1 nanosecond) were performed for the 318 selected molecules. nih.govbau.edu.tr Subsequently, a smaller number of the most promising compounds were selected for longer, more comprehensive MD simulations (e.g., 100 nanoseconds). nih.govbau.edu.tr These simulations provide insights into the dynamic behavior of the ligand-enzyme complex over time, helping to validate the stability of the interaction. Key metrics such as Root Mean Square Deviation (RMSD) are calculated to evaluate the conformational stability of the complex.

Detailed results from the MD simulations, including RMSD plots and analysis of interaction stability for the this compound-Granzyme B complex, would be presented here.

Following the MD simulations, the binding free energy of the ligand-enzyme complexes was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. nih.govbau.edu.tr This calculation provides a more accurate estimation of the binding affinity than docking scores alone. The MM/GBSA method considers various energy components, including van der Waals, electrostatic, and solvation energies. Based on these binding free energy calculations, six final compounds, including this compound, were identified as the most promising inhibitors of Granzyme B from the initial library. nih.govbau.edu.tr

| Compound Name | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

| This compound | Value | Value | Value | Value |

| Tannic Acid | Value | Value | Value | Value |

| Mupirocin | Value | Value | Value | Value |

| Cefpiramide | Value | Value | Value | Value |

| Xenazoic Acid | Value | Value | Value | Value |

| Vidarabine | Value | Value | Value | Value |

Computational Approaches in Granzyme B Interaction Studies

Other Enzyme Interactions and Regulatory Roles

The primary and most well-understood enzymatic role of the vitamin K family, including phytonadione (the parent compound of this compound), is its function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). drugbank.comnih.gov

The Vitamin K Cycle and γ-Carboxylation

Vitamin K undergoes a cyclic series of oxidation and reduction reactions, known as the vitamin K cycle. mdpi.com The active form of vitamin K, the hydroquinone (B1673460), is a necessary cofactor for GGCX. mdpi.comnih.gov This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues in a number of proteins known as vitamin K-dependent proteins (VKDPs). nih.govnih.govmdpi.com

This carboxylation is critical for the biological activity of these proteins, as the Gla residues are able to bind calcium ions. drugbank.com This calcium-binding ability is essential for their function. drugbank.commdpi.com

During the carboxylation reaction, the vitamin K hydroquinone is converted to vitamin K 2,3-epoxide. mdpi.commdpi.com The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, and subsequently to the active hydroquinone, allowing the cycle to continue. mdpi.comdrugbank.com

Table 2: Key Vitamin K-Dependent Proteins (VKDPs)

| Protein | Primary Function |

| Coagulation Factors (II, VII, IX, X) | Essential for the blood coagulation cascade. drugbank.com |

| Protein C and Protein S | Act as natural anticoagulants, regulating the coagulation cascade. nih.gov |

| Osteocalcin (Bone Gla Protein) | Involved in bone mineralization and calcium homeostasis. nih.govnih.gov |

| Matrix Gla Protein (MGP) | An inhibitor of vascular calcification. nih.gov |

| Growth Arrest-Specific 6 (Gas6) Protein | Involved in cell signaling, regulating processes like cell growth, apoptosis, and cell adhesion. nih.gov |

This table provides examples of well-characterized Vitamin K-dependent proteins and their functions.

The regulatory role of this compound is intrinsically linked to its ability to participate in this cycle and facilitate the activation of these vital proteins. Its water-soluble nature may influence its bioavailability and interaction with the membrane-bound enzymes of the vitamin K cycle.

Beyond its role in coagulation, vitamin K, through the activation of VKDPs, is involved in:

Bone Metabolism: Osteocalcin, a VKDP, is crucial for proper bone matrix formation. nih.gov

Vascular Health: Matrix Gla Protein (MGP) is a potent inhibitor of soft tissue and vascular calcification. nih.gov

Cell Growth Regulation: Gas6 protein, another VKDP, plays a role in diverse cellular processes. nih.gov

While direct studies on this compound are limited, its chemical relationship to vitamin K1 strongly suggests that its primary enzyme interactions and regulatory roles are centered around the γ-glutamyl carboxylation of vitamin K-dependent proteins.

Advanced Analytical Methodologies in Phytonadiol Sodium Diphosphate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing Phytonadiol (B1233562) Sodium Diphosphate (B83284) and its related vitamers. It allows for the separation of the analyte of interest from a complex mixture, which is a critical first step before quantification or further characterization.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., FLD, UV, DAD)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of vitamin K compounds. Given that Phytonadiol Sodium Diphosphate is a derivative of phylloquinone, the HPLC methods developed for vitamin K1 are directly applicable. Both normal-phase and reversed-phase HPLC can be utilized. thermofisher.com Normal-phase HPLC on silica (B1680970) columns can effectively separate the cis and trans isomers of vitamin K1. thermofisher.com Reversed-phase HPLC, often using C18 columns, is also common for separating various forms of vitamin K. eurofins.com

The choice of detector is crucial for achieving the required sensitivity and selectivity:

Fluorescence Detection (FLD): This is a highly sensitive method for vitamin K compounds. nih.govnih.gov Phylloquinone and its derivatives are not naturally fluorescent, but they become highly fluorescent after being chemically reduced from the quinone to the hydroquinone (B1673460) form. eurofins.com This reduction is typically achieved in a post-column reactor containing a reducing agent like zinc metal or stannous chloride. nih.govmagtechjournal.com Detection is then performed at excitation/emission wavelengths of approximately 245-248 nm and 430-440 nm, respectively. nih.govoup.com This method is sensitive enough to measure the low nanogram-per-milliliter concentrations found in serum. nih.gov

Ultraviolet (UV) and Diode-Array Detection (DAD): Vitamin K compounds exhibit weak UV absorbance at wavelengths around 248 nm, 254 nm, and 270 nm. thermofisher.comeurofins.com While less sensitive than fluorescence detection, UV detection is a simpler and more direct method that does not require post-column derivatization. eurofins.com It is suitable for analyzing formulations or samples with higher concentrations of the compound. sielc.comjocpr.com A Diode-Array Detector (DAD) offers the advantage of acquiring the full UV-visible spectrum at each point, which aids in peak purity assessment and compound identification.

Table 1: Typical HPLC Conditions for Vitamin K Analog Analysis

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Column | C18 (e.g., Spherisorb ODS2, Luna C18) eurofins.com | Silica thermofisher.com |

| Mobile Phase | Methanol/Isopropanol/Acetonitrile mixtures eurofins.com | Heptane/Diisopropylether/Octanol thermofisher.com |

| Detector | Fluorescence (FLD) with post-column reduction nih.gov | UV/DAD thermofisher.com |

| FLD Wavelengths | Ex: ~248 nm / Em: ~430 nm nih.govmagtechjournal.com | N/A |

| UV Wavelength | ~248 nm or ~254 nm thermofisher.comeurofins.com | ~254 nm thermofisher.com |

| Application | Quantification in biological fluids (serum, plasma) nih.govnih.gov | Isomer separation, analysis of formulations thermofisher.com |

This table is interactive. You can sort and filter the data.

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. While chromatography separates the compound, spectroscopy provides detailed information about its molecular architecture. Emerging technologies like Nuclear Magnetic Resonance (NMR) spectroscopy are critical in this area. nih.gov NMR can provide a complete picture of the molecule's carbon-hydrogen framework, confirming the identity and stereochemistry of the phytyl side chain and the structure of the naphthoquinone ring system. Infrared (IR) spectroscopy complements this by identifying the functional groups present, such as the phosphate (B84403) esters and hydroxyl groups characteristic of this compound.

Mass Spectrometry for Metabolite Identification and Pathway Tracing

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of this compound and its metabolites. nih.govthermofisher.com This technique offers unparalleled sensitivity and specificity, allowing for the detection of compounds at femtomole levels. nih.gov It is the method of choice for identifying and quantifying metabolites in complex biological matrices like urine and serum. nih.govnih.gov

Research into vitamin K metabolism has shown that the phytyl side chain undergoes ω- and β-oxidation, leading to the formation of chain-shortened carboxylic acid metabolites that are excreted in the urine, often as glucuronide conjugates. nih.gov An LC-MS/MS assay can be developed to quantify these key metabolites, providing a non-invasive way to assess vitamin K status. nih.gov The high specificity of MS, especially using techniques like selected reaction monitoring (SRM), allows for the unambiguous identification of metabolites even in the presence of interfering substances. thermofisher.com

Table 2: Key Vitamin K Metabolites Identified by Mass Spectrometry

| Metabolite | Description | Analytical Significance |

|---|---|---|

| K Acid I (7C-aglycone) | A major urinary metabolite with a 7-carbon side chain. nih.gov | Serves as a biomarker for total vitamin K status. nih.gov |

| K Acid II (5C-aglycone) | A major urinary metabolite with a 5-carbon side chain. nih.gov | Serves as a biomarker for total vitamin K status. nih.gov |

| MK-4 (Menaquinone-4) | A form of vitamin K2 synthesized in tissues from dietary vitamin K1. researchgate.net | Important for understanding tissue-specific vitamin K conversion and function. researchgate.net |

| Vitamin K1 2,3-epoxide | An oxidized metabolite formed during the vitamin K cycle. nih.gov | Its accumulation indicates inhibition of the vitamin K cycle. nih.gov |

This table is interactive. You can sort and filter the data.

Radioisotopic Labeling for Mechanistic Studies

Tracer studies using radioisotopes provide definitive data on the metabolism, kinetics, and bioavailability of nutrients like vitamin K. open.ac.uknih.gov By introducing a labeled version of the compound into a biological system, researchers can distinguish the administered dose from the pre-existing endogenous pools of the vitamin. open.ac.uk

In vitamin K research, molecules have been labeled with isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). nih.gov For instance, early studies used ³H- and ¹⁴C-labeled vitamin K1 to investigate its metabolic fate and the mechanism of action of anticoagulant drugs. nih.gov These studies were crucial in identifying the accumulation of the vitamin K epoxide metabolite in the presence of warfarin, a key finding that helped elucidate the vitamin K cycle. nih.gov Radioisotopic labeling remains a vital tool for detailed mechanistic studies, allowing for precise tracking of the absorption, distribution, metabolism, and excretion of this compound and its parent compounds.

Comparative Biochemical Analysis with Vitamin K Analogs

Comparative Reactivity and Biological Function of Diphosphate (B83284) Group

The defining structural feature of phytonadiol (B1233562) sodium diphosphate is the presence of two phosphate (B84403) groups esterified to the hydroxyls of the reduced 2-methyl-3-phytyl-1,4-naphthalenediol core. drugfuture.com This diphosphate moiety is the primary determinant of the compound's enhanced water solubility, a stark contrast to the lipophilic nature of its parent compound, phylloquinone. drugfuture.comsmolecule.com

The primary biological function of this modification is to facilitate absorption in conditions where fat absorption is impaired. wiley.comncats.io Natural vitamin K forms are fat-soluble and require bile salts for effective absorption from the gastrointestinal tract. ncats.io In conditions such as obstructive jaundice or certain liver diseases where bile production is compromised, the absorption of fat-soluble vitamins is significantly reduced. ncats.io The water-soluble nature of phytonadiol sodium diphosphate allows it to be readily absorbed from the gut, bypassing the need for bile-mediated emulsification. ncats.io

Once absorbed, the diphosphate group is believed to be hydrolyzed by endogenous phosphatases, releasing the active vitamin K hydroquinone (B1673460) (phytonadiol). This reduced form can then enter the vitamin K cycle. The fundamental biological activity of this compound is ultimately the same as other vitamin K forms: to serve as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). nih.govconsensus.app This enzyme catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on specific proteins, known as vitamin K-dependent proteins (VKDPs). consensus.appwellmicro.comresearchgate.net This carboxylation is essential for the biological activity of these proteins, particularly the blood coagulation factors II, VII, IX, and X synthesized in the liver. nih.govresearchgate.net The diphosphate group, therefore, does not alter the fundamental mechanism of action but rather enhances the compound's bioavailability under specific physiological conditions.

Structural Activity Relationship Studies within the Vitamin K Family

Phylloquinone (Vitamin K1) is the primary dietary form of vitamin K, found in green leafy plants. iarc.freuropa.eu Its structure consists of the 2-methyl-1,4-naphthoquinone ring with a long, partially unsaturated phytyl side chain at the 3-position. mdpi.com Key structure-activity relationship (SAR) findings for phylloquinone include:

The Naphthoquinone Ring: This ring system is essential for activity, undergoing a cycle of reduction to hydroquinone and oxidation to epoxide, which drives the carboxylation of proteins. researchgate.neteuropa.eu

The Phytyl Side Chain: This lipophilic chain anchors the molecule in cellular membranes where the enzymatic reactions of the vitamin K cycle occur. While not directly involved in the redox chemistry, its presence is crucial for proper interaction with the enzymes of the cycle.

Stereochemistry: Naturally occurring phylloquinone has a trans configuration at the first double bond of the phytyl chain. The cis isomer has been shown to have virtually no biological activity, highlighting the strict stereochemical requirement for its function. nih.gov

This compound is a direct analog of phylloquinone. It is synthesized by reducing the 1,4-naphthoquinone (B94277) ring of phylloquinone to a 1,4-naphthalenediol (hydroquinone) and subsequently esterifying the hydroxyl groups with sodium phosphate. iarc.fr This modification drastically alters its physical properties (increasing water solubility) but is designed to be reversed in vivo to yield the active hydroquinone form, which can then be oxidized and participate in the vitamin K cycle.

The menaquinones (Vitamin K2) are a series of vitamin K analogs predominantly synthesized by bacteria. iarc.fr They feature a 2-methyl-1,4-naphthoquinone ring but differ from phylloquinone in their side chain, which consists of a variable number of unsaturated isoprenoid units. nih.govresearchgate.net These analogs are designated as MK-n, where 'n' represents the number of isoprenoid residues.

The SAR for menaquinones is heavily influenced by the length of this side chain:

Bioavailability and Half-Life: The length of the isoprenyl chain affects the absorption and circulatory half-life of the menaquinone. Long-chain menaquinones, such as MK-7, MK-8, and MK-9, are transported via lipoproteins and exhibit a much longer half-life in the bloodstream compared to phylloquinone or the short-chain MK-4. nih.gov

Tissue Distribution: The side chain length also influences tissue distribution. While phylloquinone is found at highest concentrations in the liver, MK-4 (which can be synthesized from phylloquinone in some tissues) is found in the brain and kidneys. nih.gov Long-chain menaquinones are primarily found in the liver. nih.gov

Cofactor Activity: In vitro studies have shown that as the side chain length of menaquinones increases, the concentration required to achieve half-maximal reaction velocity for γ-glutamyl carboxylase decreases, suggesting higher affinity. However, the maximal reaction rate also tends to decline with very long chains. nih.gov

Menadione (B1676200) (Vitamin K3) is a synthetic vitamin K analog that consists solely of the 2-methyl-1,4-naphthoquinone core, lacking any side chain at the 3-position. iarc.frnih.govmdpi.com It is considered a provitamin because it must be alkylated in vivo, typically to MK-4, to participate effectively in the vitamin K cycle. wiley.comnih.gov In vitro, menadione itself shows little to no cofactor activity for the GGCX enzyme. wiley.com

Menadiol (B113456) sodium diphosphate is a water-soluble derivative of menadione. iarc.frncats.io Similar to the relationship between phylloquinone and this compound, menadiol sodium diphosphate is created by reducing menadione to menadiol (the hydroquinone form) and esterifying it with phosphate groups. iarc.fr

This creates a direct comparison that highlights the role of such modifications:

Solubility and Absorption: Menadione is fat-soluble, whereas menadiol sodium phosphate is water-soluble. ncats.ionih.gov This makes the phosphate derivative useful in clinical situations where fat malabsorption is a concern. wiley.comncats.io

Potency and Activity: Phylloquinone (K1) is significantly more potent and effective than menadione (K3) or its water-soluble salts for most vitamin K-dependent functions, such as reversing the effects of anticoagulant drugs. wiley.com This is because menadione requires enzymatic conversion (alkylation) to an active form like MK-4, a process that may be inefficient. wiley.comnih.gov

Cellular Interaction: Studies comparing menadione to its bisulfite salt (another water-soluble form) show that the lipophilic menadione is membrane-permeant, while the water-soluble form is not, leading to different mechanisms of cellular uptake and intracellular effects. nih.gov

The comparison between menadione and its phosphate salt provides a clear model for understanding the rationale behind creating this compound: to create a water-soluble pro-drug form of a lipophilic vitamin K to improve its delivery and absorption in specific contexts.

Data Tables

Table 1: Comparison of Physicochemical Properties of Vitamin K Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Key Structural Feature |

| Phylloquinone (Vitamin K1) | C31H46O2 | 450.70 | Insoluble in water; soluble in fat solvents. drugfuture.com | Phytyl side chain. mdpi.com |

| Menaquinone-4 (MK-4) | C31H40O2 | 444.65 | Insoluble in water. | Four isoprenoid units in side chain. wikipedia.org |

| Menaquinone-7 (MK-7) | C46H64O2 | 649.00 | Insoluble in water. | Seven isoprenoid units in side chain. wikipedia.org |

| Menadione (Vitamin K3) | C11H8O2 | 172.18 | Sparingly soluble in water. | No side chain at C3. mdpi.com |

| This compound | C31H48Na2O8P2 | 656.64 | Soluble in water. drugfuture.com | Reduced ring with diphosphate esters. drugfuture.com |

| Menadiol Sodium Phosphate | C11H9Na2O8P2 (anhydrous) | 374.10 | Soluble in water. ncats.io | Reduced ring with diphosphate esters. iarc.fr |

Table 2: Summary of Structure-Activity Relationships

| Vitamin K Analog | Structural Modification | Impact on Biological Activity |

| This compound | Reduced naphthoquinone ring with diphosphate esters. | Increases water solubility, enhancing absorption in fat malabsorption states. wiley.comncats.io Must be hydrolyzed to active form. |

| Menaquinones (MK-n) | Varying length of isoprenyl side chain. | Longer chains lead to longer circulatory half-life and differential tissue distribution. nih.gov Chain length and saturation affect cofactor efficiency. acs.org |

| Menadione (K3) | Absence of a side chain at the C3 position. | Acts as a provitamin; requires in vivo alkylation to become fully active. wiley.comnih.gov Less potent than phylloquinone. wiley.com |

| Menadiol Sodium Phosphate | Reduced menadione ring with diphosphate esters. | Increases water solubility for improved absorption. ncats.io Acts as a water-soluble pro-drug for menadione. |

Future Directions and Emerging Research Avenues

Novel Enzymatic Systems and Reaction Pathways

Future research is increasingly focused on harnessing and engineering enzymatic systems for the synthesis and modification of Phytonadiol (B1233562) Sodium Diphosphate (B83284) and its analogs. The biosynthesis of phytyl diphosphate, another name for Phytonadiol Diphosphate, within plant chloroplasts provides a foundational model. This process occurs through a specialized phosphorylation pathway that recycles free phytol (B49457), a degradation product of chlorophyll (B73375), via a two-step enzymatic phosphorylation. smolecule.com The first step is the conversion of phytol to phytyl phosphate (B84403), followed by a second phosphorylation to yield phytyl diphosphate. smolecule.com This natural pathway highlights the potential for developing biocatalytic systems for producing phosphorylated isoprenoids.

The broader field of isoprenoid quinone biosynthesis offers a rich source of enzymes with potential applications. Tremendous progress has been made in elucidating the biosynthetic pathways of these compounds, revealing enzymes that exhibit high regio- and stereoselectivity. researchgate.net Notably, some of these enzymes have a broad substrate scope, making them valuable tools for biocatalysis. researchgate.net This opens up the possibility of using engineered enzymes or multi-enzyme cascades to produce novel derivatives of Phytonadiol Sodium Diphosphate with tailored properties.

Research into the biosynthesis of menaquinone (vitamin K2) in microorganisms like Bacillus subtilis and Escherichia coli also provides valuable insights. nih.govacs.orgmdpi.com Studies have focused on identifying and overcoming rate-limiting steps in the biosynthetic pathway to increase vitamin K2 yields. nih.govacs.org For instance, enzymes like MenD and MenA have been identified as key players in the synthesis. nih.govacs.org The strategies employed in these studies, such as enzyme overexpression and protein engineering to enhance stability and activity, could be adapted for the development of novel enzymatic systems for this compound. nih.govacs.org The exploration of promiscuous kinases, such as isopentenyl phosphate kinases (IPKs), which can phosphorylate a variety of alkyl-monophosphates, further expands the toolkit for creating non-natural isoprenoid diphosphates. researchgate.netnih.gov

Advanced Computational Modeling for Mechanism Elucidation

Advanced computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are becoming indispensable tools for elucidating the mechanisms of action of this compound at an atomic level. nih.govresearchgate.net These in silico approaches allow researchers to predict and analyze the interactions between the compound and its potential protein targets.

A significant finding from this line of research is the identification of this compound as a potential novel inhibitor of Granzyme B, a serine protease involved in inflammatory processes. nih.govresearchgate.netfrontiersin.org Through a drug repurposing study that screened thousands of FDA-approved drugs, this compound was highlighted as a promising candidate. nih.govresearchgate.net The study employed induced fit docking and subsequent MD simulations to model the binding of the compound to the active site of Granzyme B. nih.gov

Further computational studies on vitamin K analogs are providing a deeper understanding of their structure-activity relationships. For example, MD simulations have been used to study the binding of vitamin K3 analogs to amyloid-beta peptides, suggesting a potential therapeutic avenue for Alzheimer's disease. nih.gov Similar simulations have been employed to investigate the conformational properties of cyclic glutamic acid analogs, which act as probes for vitamin K-dependent carboxylase, to understand their preferred conformation in the enzyme's active site. researchgate.net The application of MD simulations to the human vitamin K epoxide reductase (VKORC1) has helped to identify the most probable intermediate enzymatic states, offering insights into its catalytic cycle. rsc.orgacs.org These computational approaches are crucial for rational drug design and for predicting how modifications to the structure of this compound might affect its biological activity.

Development of Research Probes and Chemical Biology Tools

The development of research probes and chemical biology tools derived from or targeting the pathways involving this compound is a burgeoning area of investigation. These tools are essential for studying the compound's distribution, metabolism, and interactions in complex biological systems. mskcc.org

A promising strategy involves the creation of fluorescent analogs of vitamin K. By attaching a fluorophore, such as a BODIPY dye, to the vitamin K scaffold, researchers can create probes that allow for the visualization of the molecule within cells and tissues. researchgate.net The lipophilic nature of the BODIPY core can substitute for the alkyl tail of vitamin K without significantly altering its partitioning into lipid membranes. researchgate.net Such probes can be designed to be "fluorogenic," meaning they exhibit a significant increase in fluorescence upon a specific chemical reaction, such as reduction of the quinone moiety. researchgate.net This approach has been used to monitor chemical and biological electron transfer reactions. researchgate.net

Activity-based probes (ABPs) represent another powerful class of chemical tools. mdpi.com ABPs are designed to covalently bind to the active site of a specific enzyme or class of enzymes, providing a direct measure of their functional state. mdpi.com Research has focused on developing ABPs for vitamin K-dependent enzymes and other proteases in the coagulation cascade. acs.orgbizgeniusapp.com For instance, fluorescent ABPs have been successfully designed to selectively label and image Factor XIa in human plasma. acs.orgbizgeniusapp.com While a specific probe derived directly from this compound has not yet been reported, the existing research on vitamin K-based and other related probes provides a clear roadmap for the future development of such tools. mcgill.canih.gov These novel probes would be invaluable for dissecting the specific roles of this compound and its metabolites in both health and disease.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.